molecular formula C17H20O2 B1600324 Tert-butyl methylphenoxy phenol CAS No. 307000-42-6

Tert-butyl methylphenoxy phenol

Cat. No.: B1600324
CAS No.: 307000-42-6
M. Wt: 256.34 g/mol
InChI Key: BVFPQCUMPQVLCU-UHFFFAOYSA-N
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Description

Tert-butyl methylphenoxy phenol is an organic compound that features a tert-butyl group, a methyl group, and a phenoxy group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl methylphenoxy phenol can be synthesized through the alkylation of phenol with tert-butyl alcohol. This reaction typically requires a catalyst to proceed efficiently. One such catalyst is 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which has been shown to be effective and easily recyclable . The reaction is endothermic, and the process is spontaneous under the given conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the selective alkylation of phenols using methyl tertiary butyl ether (MTBE) as a reactant. This process is economically viable and can be conducted under mild to moderate conditions at atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methylphenoxy phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated phenols.

Mechanism of Action

The mechanism by which tert-butyl methylphenoxy phenol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the phenol group, which can undergo redox reactions to stabilize reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methylphenoxy phenol is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications.

Properties

CAS No.

307000-42-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-tert-butyl-3-methyl-2-phenoxyphenol

InChI

InChI=1S/C17H20O2/c1-12-14(17(2,3)4)10-11-15(18)16(12)19-13-8-6-5-7-9-13/h5-11,18H,1-4H3

InChI Key

BVFPQCUMPQVLCU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OC2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C=CC(=C1OC2=CC=CC=C2)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.1 g (0.026 mol) of 4-(2-t-Butyl-5-methylphenoxy)-methoxybenzene are heated with 15.0 g (0.13 mol) pyridinium hydrochloride to 180° C. for 6 h. After cooling water is added and the reaction mass is extracted with xylene. The product is distilled after evaporation of xylene at 130° C./0.01 Torr and recrystallized from petrol ether (80–110 to yield colourless crystals (mp 102° C.).
Name
4-(2-t-Butyl-5-methylphenoxy)-methoxybenzene
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
crystals

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